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Compound of Interest

Compound Name: Hecameg

Cat. No.: B058553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hecameg (6-O-(N-heptylcarbamoyl)-methyl-α-D-glucopyranoside) is a non-ionic detergent that

has carved a niche in membrane biochemistry for its ability to solubilize and stabilize

membrane proteins in their native, functional state. Its unique properties make it a valuable tool

for researchers studying the structure and function of these challenging proteins, with

significant implications for drug development. This guide provides an in-depth overview of

Hecameg's applications, supported by experimental protocols and comparative data.

Core Properties and Advantages
Hecameg's utility in membrane protein research stems from its distinct physicochemical

characteristics. As a non-ionic detergent, it effectively disrupts lipid-lipid and lipid-protein

interactions to extract proteins from the membrane, while generally preserving the protein-

protein interactions crucial for maintaining native structure and function.[1]

A key feature of Hecameg is its relatively high critical micelle concentration (CMC), which is the

concentration at which detergent monomers self-assemble into micelles. This property is

particularly advantageous for reconstitution procedures, as the detergent can be easily

removed by dialysis, facilitating the transfer of the solubilized protein into a lipid environment

like liposomes.[1][2]
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The following table summarizes the key quantitative properties of Hecameg, providing a quick

reference for experimental design.

Property Value Reference

Chemical Formula C₁₅H₂₉NO₇

Molecular Weight 335.39 g/mol [3]

Critical Micelle Concentration

(CMC)
19.5 mM [2][3]

Detergent Class Non-ionic [3]

Experimental Protocols
Detailed methodologies are crucial for the successful application of Hecameg in the laboratory.

Below are protocols for key experimental procedures involving this detergent.

Membrane Protein Solubilization
This protocol outlines a general procedure for solubilizing membrane proteins using Hecameg.

Optimization of detergent and protein concentrations may be necessary for specific target

proteins.

Materials:

Isolated cell membranes containing the target protein

Solubilization Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol

Hecameg stock solution (e.g., 10% w/v in water)

Protease inhibitor cocktail

Procedure:

Resuspend the isolated membranes in ice-cold Solubilization Buffer to a final protein

concentration of 5-10 mg/mL.
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Add the protease inhibitor cocktail to the membrane suspension according to the

manufacturer's instructions.

Add Hecameg stock solution to the membrane suspension to achieve a final concentration

of 1-2% (w/v). The optimal concentration should be determined empirically, typically starting

at a detergent-to-protein ratio of 2:1 to 10:1 (w/w).

Incubate the mixture at 4°C for 1-2 hours with gentle agitation (e.g., end-over-end rotation).

Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.

Carefully collect the supernatant, which contains the solubilized membrane proteins.

Analyze a small aliquot of the supernatant and the pellet by SDS-PAGE and Western blotting

to assess the efficiency of solubilization.

Affinity Purification of a His-tagged Membrane Protein
This protocol describes the purification of a Hecameg-solubilized, histidine-tagged membrane

protein using immobilized metal affinity chromatography (IMAC).

Materials:

Hecameg-solubilized membrane protein extract

Equilibration/Wash Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM

imidazole, 0.1% Hecameg

Elution Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole,

0.1% Hecameg

Ni-NTA affinity resin

Procedure:

Equilibrate the Ni-NTA resin with 5-10 column volumes of Equilibration/Wash Buffer.
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Load the solubilized membrane protein extract onto the equilibrated column at a slow flow

rate to allow for efficient binding.

Wash the column with 10-20 column volumes of Equilibration/Wash Buffer to remove non-

specifically bound proteins.

Elute the bound protein with 5-10 column volumes of Elution Buffer.

Collect fractions and analyze them by SDS-PAGE to identify those containing the purified

protein.

Pool the fractions containing the purified protein and proceed with downstream applications

or buffer exchange to remove imidazole.

Reconstitution of Membrane Proteins into Liposomes
This protocol details the reconstitution of a purified, Hecameg-solubilized membrane protein

into pre-formed liposomes via detergent removal by dialysis.

Materials:

Purified membrane protein in a buffer containing Hecameg

Pre-formed liposomes (e.g., composed of POPC or a specific lipid mixture)

Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl

Dialysis cassette (with an appropriate molecular weight cut-off, e.g., 10 kDa)

Procedure:

Mix the purified membrane protein with the pre-formed liposomes at a desired protein-to-lipid

ratio (e.g., 1:50 to 1:200 w/w). The final Hecameg concentration should be above its CMC to

maintain protein solubility initially.

Incubate the protein-liposome mixture for 1 hour at room temperature with gentle agitation.
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Transfer the mixture to a dialysis cassette and dialyze against a large volume of Dialysis

Buffer at 4°C.

Perform several buffer changes over a period of 48-72 hours to ensure complete removal of

the Hecameg.

After dialysis, the reconstituted proteoliposomes can be harvested and used for functional or

structural studies.

Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a

conceptual signaling pathway where Hecameg can be applied.
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Caption: Workflow for Membrane Protein Purification using Hecameg.
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Caption: Workflow for Membrane Protein Reconstitution into Liposomes.
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Caption: Conceptual EGFR Signaling Pathway and the Role of Hecameg.
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Concluding Remarks
Hecameg stands as a robust and versatile non-ionic detergent for the study of membrane

proteins. Its favorable properties, particularly its high CMC, make it well-suited for a range of

applications from initial solubilization to final reconstitution for functional and structural

analyses. While the protocols provided offer a solid foundation, empirical optimization is often

necessary to achieve the best results for a specific membrane protein of interest. As research

into the complex world of membrane proteins continues, detergents like Hecameg will

undoubtedly remain indispensable tools in the biochemist's arsenal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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